4-Bromo-6-cyclohexylpyrimidine
Overview
Description
“4-Bromo-6-cyclohexylpyrimidine” is a chemical compound with the CAS Number: 1086382-19-5 . It has a molecular weight of 241.13 . The IUPAC name for this compound is 4-bromo-6-cyclohexylpyrimidine .
Molecular Structure Analysis
The InChI code for 4-Bromo-6-cyclohexylpyrimidine is 1S/C10H13BrN2/c11-10-6-9 (12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 . This code provides a specific representation of the molecular structure of the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-6-cyclohexylpyrimidine include a molecular weight of 241.13 .
Scientific Research Applications
Antiviral and Antiretroviral Activity
- The modification of pyrimidine derivatives, including those related to 4-Bromo-6-cyclohexylpyrimidine, has led to the discovery of compounds with marked antiretroviral activity. Some derivatives showed inhibitory effects against retrovirus replication in cell culture, with notable potency against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, highlighting their potential for HIV treatment research (Hocková et al., 2003).
Antimicrobial and Antifungal Activity
- Novel pyrimidine derivatives synthesized through microwave-assisted methods, including bromo-substituted pyrimidines, exhibited significant analgesic and antimicrobial activities. These findings underscore the compound's potential as a precursor in developing new therapeutic agents with minimized ulcerogenic effects (Chaudhary et al., 2012).
Synthesis and Characterization of Heterocyclic Compounds
- Bromo-substituted pyrimidines serve as intermediates in synthesizing various heterocyclic compounds with potential biological activities. Research into the regioselective synthesis of alkynylpyrimidines and their derivatives highlights the versatility of bromo-substituted pyrimidines in constructing complex molecular structures with potential application in drug discovery and development (Pal et al., 2006).
Study of Protein-RNA Interactions
- The use of bromo-uracil-substituted RNA in UV-induced cross-linking experiments to study protein-RNA interactions exemplifies the broader utility of bromo-substituted compounds in biochemical and molecular biology research. Mass spectrometry analysis of proteins cross-linked to bromo-uracil-substituted RNA facilitates understanding the mechanisms underlying protein-RNA interactions, critical for elucidating various biological processes and potential therapeutic targets (Kramer et al., 2011).
properties
IUPAC Name |
4-bromo-6-cyclohexylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSMFMPTOZFPBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-cyclohexylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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